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Compound Focus: Benzyl 2-oxoacetate

Comparative Crystal Structure Data

Get Quote

The following table summarizes the key crystallographic and geometric parameters for two compounds

based on benzyl 2-oxoacetate. Compound I is benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-

carboxylate [1], while the Triazole Derivative is methyl 2-(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)-2-

oxoacetate [2].

Compound | (Benzyl 2-oxo0-1,2-

Triazole Derivative (Methyl
2-(1-benzyl-4-phenyl-1H-

Parameter . i ) -
dihydroquinoline-4-carboxylate) 1,2,3-triazol-5-yl)-2-
oxoacetate)
Chemical C20H15NOs3 [1] C19H15N30s3 [2]
Formula
Molecular Z-shaped conformation; benzyl and propynyl Details not specified in the

Conformation

Planarity of Core
Unit

groups on opposite sides of the dihydroquinoline
plane [1]

Dihydroquinoline moiety is nearly planar (r.m.s.

deviation 0.0164 A); carboxyl group is coplanar

(dihedral angle 1.04°) due to intramolecular C—
H---O interaction [1]

abstract; structure confirmed
by X-ray diffraction [2]

Geometry stabilized by
intramolecular hydrogen
bonds (H7---:01) [2]
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Parameter

Intermolecular
Hydrogen Bonds

Other Stabilizing
Interactions

Hirshfeld Surface
Analysis

HOMO-LUMO
Energy Gap (DFT)

Compound | (Benzyl 2-oxo0-1,2-
dihydroquinoline-4-carboxylate)

C12—H12---01, C16—H16-:-01, C4—H4---02
[1]

C—H---1t(ring) interactions connect layers [1]

H---H (43.3%), H---C/C---H (26.6%), H---O/O---H
(16.3%) [1]

4.0319 eV (B3LYP/6-311 G(d,p) level) [1]

Experimental Protocols

Triazole Derivative (Methyl
2-(1-benzyl-4-phenyl-1H-
1,2,3-triazol-5-yl)-2-
oxoacetate)

0O3—H9 and H19—N1
interactions (specific atoms
involved not fully detailed in
abstract) [2]

Details not specified in the
abstract [2]

Not available

Not available

Here are the methodologies used for the synthesis and analysis of the primary compound (Compound I) [1].

e Synthesis: The title compound was synthesized from quinolin-2-one, following a similar approach

previously used for such compounds. The specific reactants and conditions for this particular

derivative are not detailed in the abstract [1].
e X-ray Crystallography: A single-crystal X-ray diffraction study was performed to determine the

molecular and crystal structure. The specific equipment and radiation used were not detailed in the

abstract [1].

o Hirshfeld Surface Analysis: The CrystalExplorer program was used to generate and analyze
the Hirshfeld surface. The surface was plotted over the normalized contact distance
((d_{\text{norm}})) in the range of -0.3677 to 1.3896 atomic units. The two-dimensional fingerprint
plots were delineated to show the contributions of different intermolecular contacts [1].

e Computational Studies (DFT): The structure was optimized in the gas phase using Density
Functional Theory (DFT) at the B3LYP/6-311 G(d,p) level. The Gaussian 09 program was used for
both the geometry optimization and the subsequent calculation of harmonic vibrational frequencies to
confirm the stability of the optimized structure. The HOMO-LUMO energy gap was calculated from
this optimized structure [1].
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Hydrogen Bonding Network

The crystal packing of Compound I is stabilized by a network of intermolecular hydrogen bonds. The

diagram below visualizes these key connections that form zigzag chains and corrugated layers in the crystal

Molecule
(C20H15N03)

structure [1].

C16-H16--01 C4-H4---02

Zigzag Chain
(along b-axis)

Connected by
4-H4---O2 bonds

Corrugated Layer
(parallel to (103) plane)

Click to download full resolution via product page

The hydrogen bonding network illustrated above is based on the geometric data published in the

crystallographic study [1].

Summary of Key Findings
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The analysis reveals that the benzyl 2-oxoacetate derivative (Compound I) adopts a stable, largely planar
conformation in the solid state, which is stabilized by a combination of specific intermolecular hydrogen
bonds and C—H---mnt interactions. The Hirshfeld surface analysis quantifies that van der Waals interactions
(H---H, H---C/C---H) are the most significant contributors to the crystal packing. The DFT-calculated

HOMO-LUMO energy gap provides insight into the compound's chemical stability and reactivity.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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